molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

Cat. No.: B1679696
CAS No.: 900510-03-4
M. Wt: 419.8 g/mol
InChI Key: HNIFCPBQMKPRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-3274167, also known as Cligosiban, is a potent and selective, high-affinity nonpeptide oxytocin receptor antagonist. It is known for its high oral bioavailability and good brain penetration. This compound has shown significant selectivity versus vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .

Chemical Reactions Analysis

PF-3274167 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO and other solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of PF-3274167 .

Scientific Research Applications

Clinical Applications

  • Premature Ejaculation
    • Clinical Trials : Cligosiban has been evaluated in multiple clinical trials aimed at assessing its efficacy and safety for treating premature ejaculation. In a Phase IIb study, it was found to be well tolerated, with a side-effect profile similar to that of a placebo .
    • Pharmacodynamics : The drug demonstrated a potent antagonistic effect on human oxytocin receptors, with a base dissociation constant of 5.7 nmol/L. This potency was confirmed through various in vitro and in vivo models .
    • Ejaculatory Control : In preclinical studies using rat models, this compound significantly reduced the burst pattern associated with ejaculation, suggesting its potential effectiveness in prolonging intravaginal ejaculatory latency .
  • Urinary Incontinence
    • Research Findings : Preliminary studies indicate that this compound may also have implications for treating urinary incontinence by modulating bladder activity through its action on oxytocin receptors . This area remains under investigation, but initial results suggest that antagonism of oxytocin could help manage overactive bladder syndrome.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good central nervous system penetration. Studies have shown that after intravenous administration in rats, this compound effectively reaches cerebrospinal fluid concentrations that support its pharmacological action .

ParameterValue
Base Dissociation Constant5.7 nmol/L
CNS PenetrationEffective
Selectivity over Vasopressin>100-fold

Case Studies

  • Phase II Clinical Trials for Premature Ejaculation
    • A randomized double-blind trial assessed this compound's effects on men with lifelong premature ejaculation. Results indicated significant improvements in patient-reported outcomes and prolonged ejaculatory latency compared to placebo controls .
  • Safety Profile Assessment
    • In trials focusing on safety and tolerability, this compound was well tolerated by participants, with adverse effects reported at rates comparable to placebo groups. This suggests a favorable safety profile for potential clinical use .

Comparison with Similar Compounds

PF-3274167 is unique in its high selectivity and affinity for oxytocin receptors. Similar compounds include SB-334867, a selective orexin-1 receptor antagonist, and SB-408124, a non-peptide antagonist for orexin-1 receptor . These compounds, while similar in their receptor antagonism, differ in their target receptors and specific applications. PF-3274167’s uniqueness lies in its high selectivity for oxytocin receptors and its ability to penetrate the brain effectively .

Biological Activity

Cligosiban is a selective oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of premature ejaculation (PE). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and implications for future research.

Pharmacological Profile

Mechanism of Action:
this compound acts primarily as an antagonist to the oxytocin receptor (OTR). Its potency is highlighted by a base dissociation constant (Kd) of 5.7 nmol/L against native human uterine smooth muscle cell OTRs, demonstrating significant selectivity over vasopressin receptors (V1A, V1B, V2) with over 100-fold selectivity in various assays .

CNS Penetration:
this compound's ability to penetrate the central nervous system (CNS) was confirmed in studies where cerebrospinal fluid (CSF) concentrations were measured post-intravenous administration in rats. The results indicated that this compound achieves concentrations in CSF that are approximately 40% of unbound plasma concentrations, suggesting effective CNS penetration and potential for central pharmacological effects .

Clinical Studies

Efficacy in Premature Ejaculation:
this compound has been evaluated in several clinical trials focusing on its efficacy in treating PE. A proof-of-concept study demonstrated significant improvements in intravaginal ejaculation latency time (IELT) among men with severe lifelong PE. The study reported a mean increase in IELT of 61 seconds for those treated with this compound compared to only 16 seconds for placebo, indicating a statistically significant difference (P = .0086) .

Study Dose Range Mean Increase in IELT Statistical Significance
PEPIX Trial400-800 mg61.0 secondsP = .0086
Phase IIb TrialUp to 1200 mgNot significantP > .05

Safety and Tolerability:
this compound has shown a favorable safety profile across multiple studies. In the PEPIX trial, no serious adverse events were reported, and the compound was generally well tolerated at doses ranging from 400 mg to 800 mg . However, another trial indicated that doses up to 1200 mg failed to demonstrate efficacy while remaining well tolerated .

Case Studies

A notable case involved patients with lifelong PE who participated in randomized double-blind trials. These studies assessed subjective measures such as patient-reported outcomes on ejaculation control and distress related to premature ejaculation. Results consistently showed that this compound significantly improved these measures compared to placebo .

Additional Findings

Recent research has also explored this compound's effects beyond PE treatment. A study highlighted its ability to reduce oxytocin-induced contractions in prostatic tissue, suggesting potential applications in treating benign prostatic hyperplasia (BPH). This compound not only inhibited contractions but also displayed intrinsic activity to relax prostatic tissue, presenting a novel therapeutic avenue .

Properties

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromotetradeca-2,5,8-triene
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Cligosiban
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Cligosiban

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